Methyl 3-(dimethylamino)-4-iodobenzoate
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Overview
Description
Methyl 3-(dimethylamino)-4-iodobenzoate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a dimethylamino group at the 3-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-(dimethylamino)benzoic acid.
Esterification: The carboxyl group of 3-(dimethylamino)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-(dimethylamino)benzoate.
Iodination: The methyl 3-(dimethylamino)benzoate is then subjected to iodination. This can be achieved using iodine monochloride (ICl) or a mixture of iodine and a suitable oxidizing agent like potassium iodate (KIO3) under acidic conditions to introduce the iodine atom at the 4-position of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(dimethylamino)-4-iodobenzoate would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amines or deiodinated products.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: The compound’s structure makes it useful in developing new catalysts for organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its ability to interact with biological molecules.
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 4-iodobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
Methyl 3-(dimethylamino)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
Methyl 3-(dimethylamino)-4-iodobenzoate is unique due to the combination of the electron-donating dimethylamino group and the electron-withdrawing iodine atom, providing a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules and in biological applications for its potential interactions with various targets.
Properties
IUPAC Name |
methyl 3-(dimethylamino)-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHRENRERUSGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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